2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure characterized by a pyrrolo[3,4-d][1,2,3]triazole core with various functional groups attached, including bromophenyl and dimethoxyphenyl groups. Its molecular formula is and it has a molecular weight of approximately .
The compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatility in synthetic applications. It serves as a building block for the development of new heterocyclic compounds and has been explored for its pharmacological properties .
The synthesis of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
These methods allow for the incorporation of various substituents that enhance the compound's biological activity and chemical stability .
The molecular structure of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can be represented using different notations:
InChI=1S/C24H18BrN5O4/c25-15-6-10-17(11-7-15)30-23(32)21-22(24(30)33)29(28-27-21)14-20(31)26-16-8-12-19(13-9-16)34-18-4-2-1-3-5-18/h1-13,21-22H
This structure indicates the presence of multiple functional groups that contribute to its chemical properties and reactivity .
The compound's key structural data includes:
The compound can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions .
The mechanism of action for 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is not fully elucidated but is believed to involve interactions at specific biological targets. The heterocyclic structure may facilitate binding to enzymes or receptors involved in disease processes.
Experimental studies may reveal insights into its pharmacodynamics and pharmacokinetics as research progresses .
The compound exhibits characteristics typical of complex organic molecules:
Key chemical properties include:
Relevant data are often determined through experimental methods such as spectroscopy and chromatography .
The compound has several potential applications in scientific research:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5